molecular formula C20H26N4O2 B11004222 N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide

Cat. No.: B11004222
M. Wt: 354.4 g/mol
InChI Key: SGERRWQIEGUFFW-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of both pyrazole and indole moieties, which are known for their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the construction of the indole moiety, and finally, the coupling of these two fragments.

    Synthesis of Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Synthesis of Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

    Coupling Reaction: The final step involves the coupling of the pyrazole and indole fragments through a carboxamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-dimethyl-1H-pyrazol-4-yl]-1H-indole-4-carboxamide
  • N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indole-4-carboxamide

Uniqueness

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide is unique due to the presence of both pyrazole and indole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-1-(2-methoxyethyl)indole-4-carboxamide

InChI

InChI=1S/C20H26N4O2/c1-13(2)24-15(4)19(14(3)22-24)21-20(25)17-7-6-8-18-16(17)9-10-23(18)11-12-26-5/h6-10,13H,11-12H2,1-5H3,(H,21,25)

InChI Key

SGERRWQIEGUFFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)NC(=O)C2=C3C=CN(C3=CC=C2)CCOC

Origin of Product

United States

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